

SPL-707: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: SPL-707

Cat. No.: B8105911

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Abstract

SPL-707 is a potent, selective, and orally bioavailable inhibitor of the signal peptide peptidase-like 2a (SPPL2a). SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system, making it a promising therapeutic target for autoimmune diseases. This document provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of **SPL-707**, intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.

Chemical Structure

SPL-707, also referred to as compound 40 in some literature, is a complex small molecule with the IUPAC name (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2,4]triazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide[3][4]. Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₇ H ₂₈ FN ₅ O ₄
Molecular Weight	505.54 g/mol
CAS Number	1537032-82-8[1]
Appearance	Off-white to white solid
Solubility	Soluble in DMSO

Synthesis of SPL-707

The synthesis of **SPL-707** is a multi-step process that involves the preparation of two key intermediates: a fluoro-tricyclic amine and 5,6-Diazaspiro[2.4]heptane dihydrobromide. These intermediates are then coupled and further modified to yield the final compound. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step.

Synthesis of 5,6-Diazaspiro[2.4]heptane Dihydrobromide (Intermediate 1)

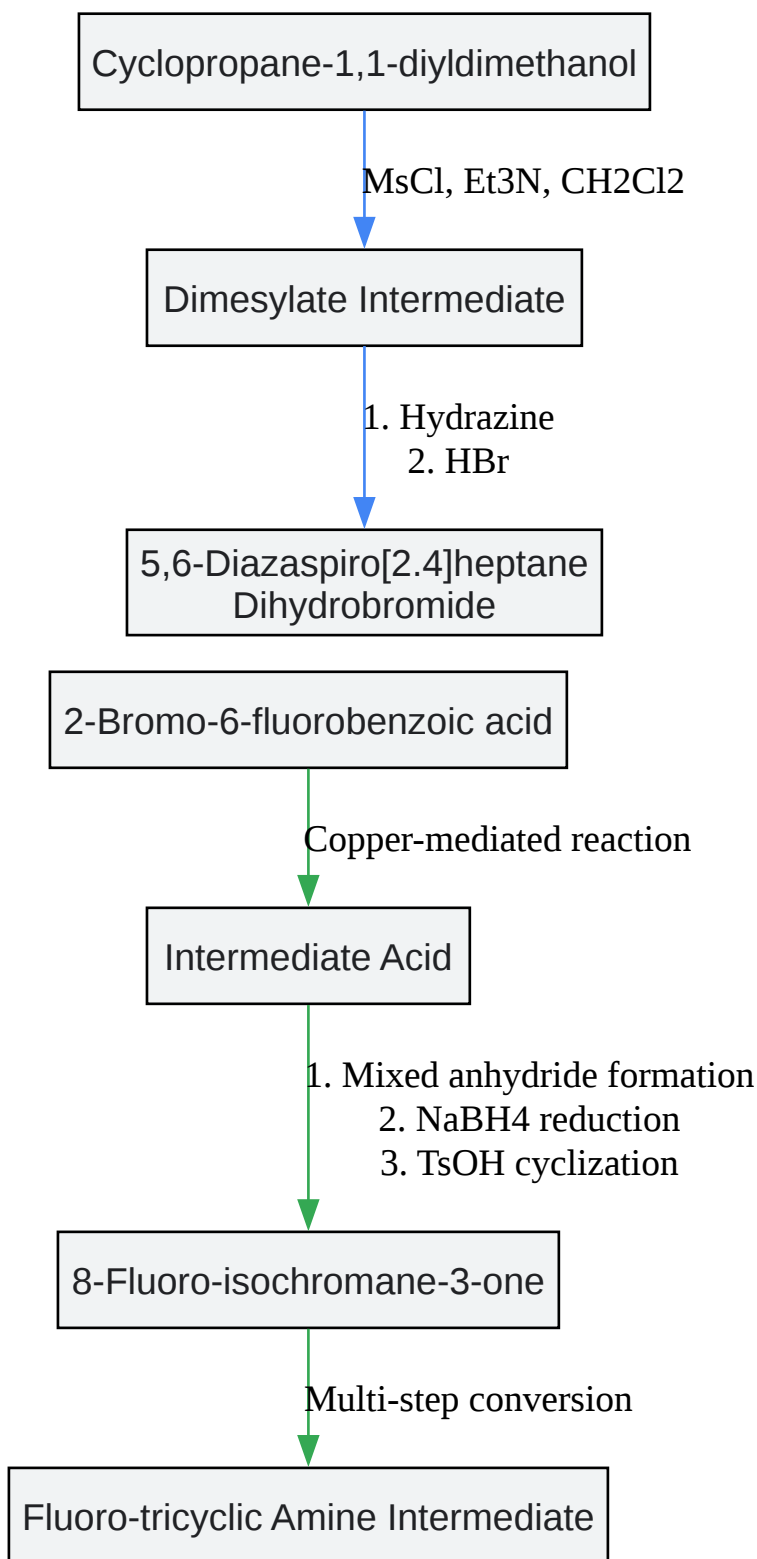
The synthesis of this spirocyclic intermediate begins with cyclopropane-1,1-diylldimethanol.

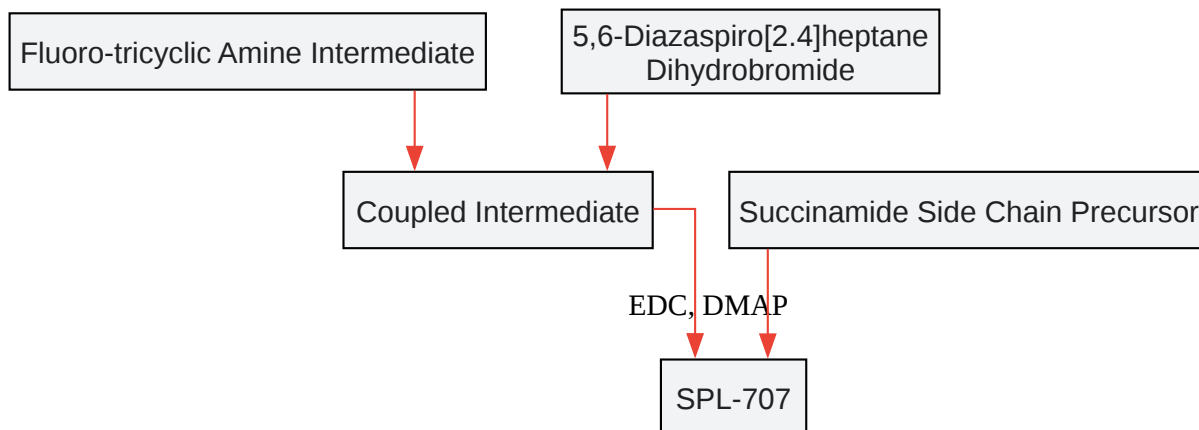
Step 1: Mesylation of Cyclopropane-1,1-diylldimethanol

To a solution of cyclopropane-1,1-diylldimethanol (25 g, 245 mmol) and triethylamine (136 mL, 979 mmol) in dichloromethane (CH₂Cl₂) (160 mL) at 0 °C, a solution of methanesulfonyl chloride (MsCl) (57.2 mL, 734 mmol) in CH₂Cl₂ (160 mL) is added dropwise[1]. The reaction mixture is stirred and allowed to warm to room temperature.

Step 2: Formation of 5,6-Diazaspiro[2.4]heptane Dihydrobromide

The resulting dimesylate from the previous step is then treated with a solution of hydrazine, followed by the addition of hydrobromic acid to yield the dihydrobromide salt of the diazaspiroheptane.





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